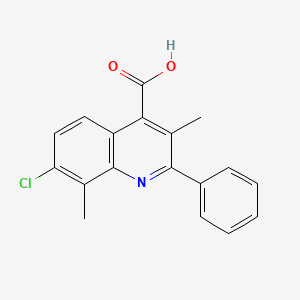

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid

Descripción general

Descripción

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.76 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-phenylquinoline, chlorination and subsequent carboxylation can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Antitumor Activity : The compound has shown potential as an antitumor agent by inhibiting topoisomerases, enzymes crucial for DNA replication and repair processes. Its ability to intercalate into DNA disrupts its structure, leading to cell death in cancerous cells.

- Antiviral Properties : Studies have indicated that modifications of quinoline derivatives, including this compound, enhance antiviral efficacy against viruses like enterovirus D68 while maintaining low cytotoxicity.

-

Biological Studies

- Enzyme Inhibition : The compound inhibits various enzymes involved in metabolic pathways. Its carboxylic acid group is essential for binding to enzyme active sites .

- Receptor Interaction : It influences critical signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation and survival.

-

Material Science

- Synthesis of Advanced Materials : The compound serves as a building block for synthesizing complex organic materials with specific electronic or optical properties. This application is vital for developing new materials in electronics and photonics.

Case Studies

- Antiviral Screening : A study screened multiple quinoline derivatives for antiviral activity against enterovirus D68. Modifications at specific positions significantly enhanced efficacy while maintaining low cytotoxicity.

- Antibacterial Evaluation : Synthesized derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Certain structural changes improved antibacterial activity significantly.

- Anticancer Research : Compounds derived from 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid were evaluated in in vitro assays against hematologic cancer cells, demonstrating promising results comparable to established treatments.

Mecanismo De Acción

The mechanism of action of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine and carboxylic acid groups play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Quinoline-4-carboxylic acid: A simpler derivative without the chlorine and methyl groups.

Uniqueness

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .

Actividad Biológica

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique chemical structure allows it to interact with various biological targets, leading to diverse therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H14ClNO2

- Molecular Weight : 311.76 g/mol

- Structure : The compound features a quinoline core with chlorine, methyl, and carboxylic acid functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound primarily involves:

-

Enzyme Inhibition :

- It has been shown to inhibit topoisomerases, which are crucial for DNA replication and repair processes.

- The presence of the carboxylic acid group is essential for binding to the active sites of these enzymes.

-

Receptor Interaction :

- The compound interacts with various receptors, influencing signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and survival.

-

Cellular Effects :

- It modulates gene expression and affects cellular metabolism by localizing in critical cellular compartments like the nucleus and mitochondria.

Antiviral Activity

Research has indicated that quinoline derivatives exhibit antiviral properties. In one study, compounds similar to this compound were evaluated for their efficacy against viruses such as enterovirus D68. The results showed promising antiviral activity with a selectivity index indicating low cytotoxicity .

Antibacterial Activity

The compound has also been assessed for antibacterial properties against various strains:

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 5a | Staphylococcus aureus | 23 |

| 5b | Escherichia coli | 21 |

| 5c | Pseudomonas aeruginosa | 18 |

These findings suggest that structural modifications can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. For example:

- In vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia cells. The half-maximal inhibitory concentration (IC50) values indicated effective growth inhibition at low concentrations .

- Mechanism : The anticancer effects are attributed to its ability to inhibit histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival .

Case Studies

- Antiviral Screening : A study screened multiple quinoline derivatives for antiviral activity against enterovirus D68, revealing that modifications at specific positions enhanced efficacy while maintaining low cytotoxicity .

- Antibacterial Evaluation : A series of synthesized derivatives were tested against common pathogens such as S. aureus and E. coli, showing that certain structural changes significantly improved antibacterial activity .

- Anticancer Research : Compounds derived from this compound were evaluated in in vitro assays against hematologic cancer cells, demonstrating promising results comparable to established treatments .

Propiedades

IUPAC Name |

7-chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-14(19)9-8-13-15(18(21)22)11(2)16(20-17(10)13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDAJYBCQKUNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101198033 | |

| Record name | 7-Chloro-3,8-dimethyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862647-93-6 | |

| Record name | 7-Chloro-3,8-dimethyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862647-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-3,8-dimethyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.